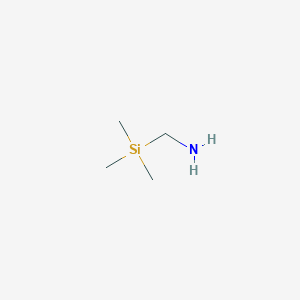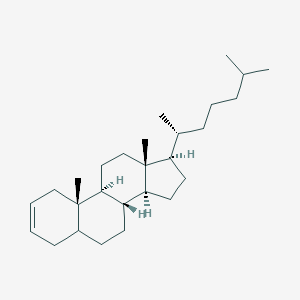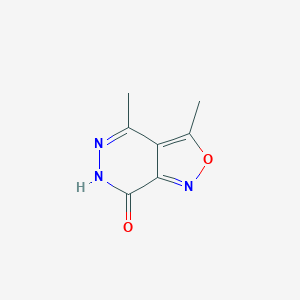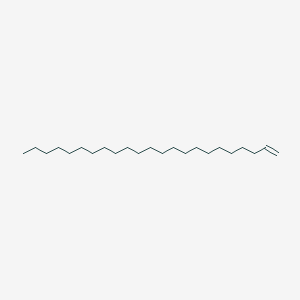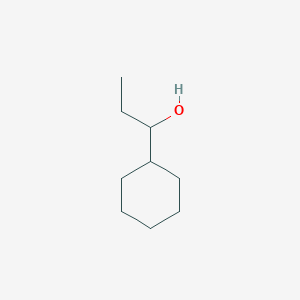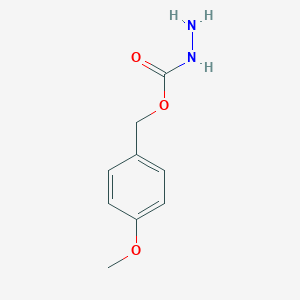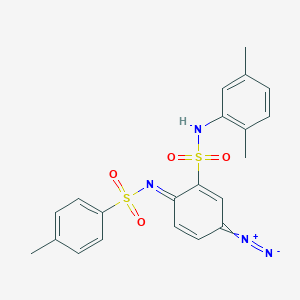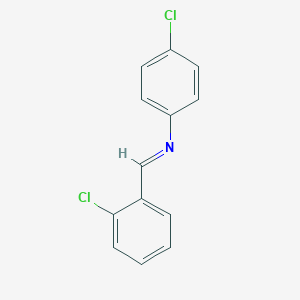
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine, also known as CCMI, is a chemical compound that has been extensively studied for its potential use in scientific research. CCMI belongs to the class of imines and is a derivative of benzene. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is not fully understood. However, it is believed that 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has also been found to have anti-oxidant properties, which could make it useful in the treatment of diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potency. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to be highly effective at inhibiting the growth and proliferation of cancer cells in vitro. However, one of the main limitations of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. One area of research could be the development of new cancer therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Another area of research could be the development of new anti-inflammatory and anti-oxidant therapies based on 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine and to identify potential side effects and toxicity concerns.
Méthodes De Synthèse
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been extensively studied for its potential use in scientific research. One of the most promising areas of research for 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine is its potential use in the treatment of cancer. 1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine has been found to have potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
17099-07-9 |
|---|---|
Nom du produit |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
Formule moléculaire |
C13H9Cl2N |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H |
Clé InChI |
PRMCHDFWRMALCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)Cl |
Autres numéros CAS |
17099-07-9 |
Synonymes |
p-Chloro-N-(o-chlorobenzylidene)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



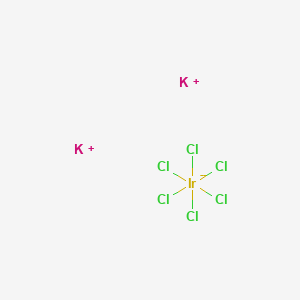
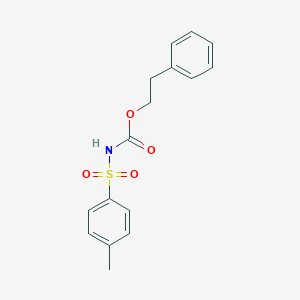
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
